![molecular formula C20H20N2O3S2 B11685584 (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)

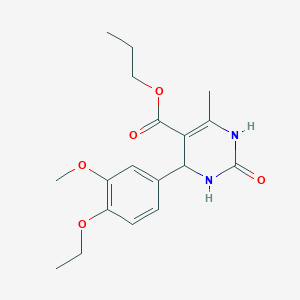

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Diethylaminogruppe und eine Dihydroxyphenyl-Einheit umfasst. Ihre vielseitige Struktur ermöglicht es ihr, an einer Vielzahl chemischer Reaktionen teilzunehmen, und macht sie zu einem wertvollen Studienobjekt in Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on umfasst typischerweise die Kondensation von 3,4-Dihydroxybenzaldehyd mit 4-(Diethylamino)benzaldehyd in Gegenwart eines Thiazolidinon-Precursors. Die Reaktion wird üblicherweise unter Rückflussbedingungen mit einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung skalierbarere Verfahren wie die kontinuierliche Fließsynthese umfassen. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und kann zu höheren Ausbeuten und Reinheiten führen. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie der Chromatographie kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Dihydroxyphenylgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann zu entsprechenden Alkoholen reduziert werden.

Substitution: Der Thiazolidinonring kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Alkohole und substituierte Thiazolidinone, die jeweils ihre eigenen Anwendungsgebiete und Eigenschaften haben.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Medikamente und Therapeutika.

Medizin

In der Medizin wird (5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht. Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten, darunter Krebs und neurodegenerative Erkrankungen.

Industrie

Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einer vielseitigen Komponente bei der Synthese von Polymeren und anderen fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-3-[4-(Diethylamino)phenyl]-5-[(3,4-Dihydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Enzyme daran hindert, ihre jeweiligen Reaktionen zu katalysieren. Diese Hemmung kann zu einer Abnahme der Produktion reaktiver Sauerstoffspezies (ROS) und anderer schädlicher Verbindungen führen, was zu ihren antioxidativen und entzündungshemmenden Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and other harmful compounds, contributing to its antioxidant and anti-inflammatory effects.

Eigenschaften

Molekularformel |

C20H20N2O3S2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-21(4-2)14-6-8-15(9-7-14)22-19(25)18(27-20(22)26)12-13-5-10-16(23)17(24)11-13/h5-12,23-24H,3-4H2,1-2H3/b18-12- |

InChI-Schlüssel |

RYBLCFYSNQLFAT-PDGQHHTCSA-N |

Isomerische SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685501.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11685506.png)

![3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11685514.png)

![Methyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11685523.png)

![1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone](/img/structure/B11685531.png)

![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)

![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)

![2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11685553.png)

![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11685565.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11685583.png)

![5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685587.png)

![(5E)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685593.png)